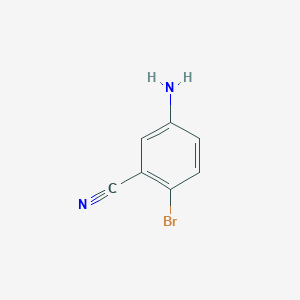

5-Amino-2-bromobenzonitrile

Descripción

Contextualization within Aromatic Nitrile Chemistry

Aromatic nitriles are a class of organic compounds characterized by a cyano (-C≡N) group attached to an aromatic ring. This class of compounds is a cornerstone in organic synthesis, known for its versatility in creating a wide array of chemical structures. The nitrile group can be transformed into various other functional groups, including amines, carboxylic acids, and ketones, making aromatic nitriles essential starting materials in many synthetic pathways.

5-Amino-2-bromobenzonitrile is a prime example of a substituted aromatic nitrile, where the presence of the amino and bromo groups further enhances its chemical reactivity and utility. The interplay of these functional groups on the aromatic ring allows for a range of selective chemical modifications, positioning it as a compound of interest in contemporary chemical research.

Significance as a Multifunctional Synthetic Intermediate

The true value of this compound lies in its role as a multifunctional synthetic intermediate. Each of its functional groups—the amino group (NH2), the bromine atom (Br), and the nitrile group (C≡N)—provides a reactive site for distinct chemical transformations. smolecule.com This trifunctionality allows chemists to build complex molecular architectures through a series of controlled reactions.

The amino group can undergo reactions such as diazotization, acylation, and alkylation. The bromine atom is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful methods for forming carbon-carbon bonds. smolecule.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities. This versatility makes this compound a sought-after building block for creating novel compounds with specific desired properties.

Overview of Current and Emerging Research Trajectories

The unique structural features of this compound have propelled its use in several cutting-edge areas of research.

Medicinal Chemistry: In the pharmaceutical industry, this compound serves as a crucial intermediate in the synthesis of new drug candidates. smolecule.comlookchem.com Its ability to participate in a wide range of chemical reactions allows for the creation of diverse molecular libraries, which can then be screened for biological activity. For instance, it has been used in the development of kinase inhibitors, which are a class of drugs used to treat cancer and other diseases. The structural framework provided by this compound is often a key component of the final active pharmaceutical ingredient.

Materials Science: The electronic and physical properties imparted by the aromatic and functional groups of this compound make it a valuable component in the design of advanced materials. smolecule.com It is being explored for its potential use in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. smolecule.com The ability to tune the electronic properties of the molecule through chemical modification is a significant advantage in this field.

Organic Synthesis: Beyond its specific applications, this compound continues to be a valuable tool for synthetic organic chemists. It serves as a versatile starting material for the construction of complex heterocyclic compounds and other novel organic molecules. smolecule.com The study of its reactivity and the development of new synthetic methods involving this compound are ongoing areas of academic and industrial research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 72115-09-4 |

| Molecular Formula | C7H5BrN2 |

| Molecular Weight | 197.03 g/mol chemicalbook.com |

| Appearance | Pale-yellow to Yellow-brown Solid sigmaaldrich.com |

| Boiling Point | 339.4±27.0 °C (Predicted) chemicalbook.com |

| Density | 1.68±0.1 g/cm3 (Predicted) chemicalbook.com |

| Purity | 96% sigmaaldrich.com |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI | 1S/C7H5BrN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 sigmaaldrich.com |

| InChI Key | VAWTVSTXVGCVJW-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | N#Cc1cc(N)ccc1Br aablocks.comchemtik.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-2-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWTVSTXVGCVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355766 | |

| Record name | 5-amino-2-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72115-09-4 | |

| Record name | 5-Amino-2-bromobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72115-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-2-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving 5 Amino 2 Bromobenzonitrile

Strategic Utilization as a Key Building Block

5-Amino-2-bromobenzonitrile serves as a pivotal precursor in the assembly of both heterocyclic and carbocyclic frameworks. The interplay between the nucleophilic amino group, the electrophilic carbon of the nitrile, and the reactive carbon-bromine bond enables a variety of cyclization and cross-coupling strategies.

Role in Heterocyclic Compound Synthesis

The compound is extensively used to construct nitrogen-containing heterocyclic systems. The amino and nitrile groups can participate in condensation and cyclization reactions, while the bromo substituent provides a handle for further annulation or functionalization.

A notable application is in the synthesis of substituted 3-aminoindazoles. A general two-step method involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, which is followed by an acidic deprotection and cyclization sequence. This offers an efficient alternative to traditional methods. nih.gov Similarly, CuBr-catalyzed cascade processes that couple 2-bromobenzonitriles with hydrazine (B178648) derivatives have been developed to produce a wide range of 3-aminoindazoles. nih.gov

Furthermore, this compound is a key starting material for quinazolinone derivatives. A flexible two-step synthesis was devised starting from commercially available 2-amino-5-bromobenzonitrile (B185297). scirp.org The process begins with a Grignard reaction, where an organomagnesium reagent adds to the nitrile, followed by trapping with methyl chloroformate to yield a 6-bromo-4-substituted-quinazolin-2(1H)-one intermediate. scirp.org This intermediate is then perfectly poised for subsequent palladium-catalyzed cross-coupling reactions. scirp.org

Table 1: Synthesis of Heterocyclic Compounds from 2-Bromobenzonitrile (B47965) Derivatives

| Starting Material | Reagent(s) | Product Type | Catalyst/Conditions | Reference |

| 2-Bromobenzonitriles | Benzophenone hydrazone | 3-Aminoindazoles | Palladium catalyst, followed by acid | nih.gov |

| 2-Bromobenzonitriles | Hydrazine carboxylic esters | Substituted 3-aminoindazoles | CuBr catalyst, 60–90 °C | nih.gov |

| 2-Amino-5-bromobenzonitrile | 1. Phenylmagnesium bromide2. Methyl chloroformate | 6-Bromo-4-phenylquinazolin-2(1H)-one | THF solvent | scirp.org |

| 5-Amino-2-bromo-benzonitrile | 1. Pd(PPh₃)₄, Na₂CO₃2. 2-(Trifluoromethoxy)phenylboronic acid | Substituted biaryl precursor for heterocycle synthesis | N₂, 100°C | researchgate.net |

Precursor in Carbocyclic System Construction

The carbon-bromine bond in this compound is a key feature that allows its use in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, thereby constructing larger carbocyclic systems, most notably biaryls. The Suzuki-Miyaura coupling is a widely employed method for this purpose.

This reaction is valued for its mild conditions and tolerance of various functional groups, including the unprotected amino group present in 2-haloanilines. nih.gov An efficient Suzuki-Miyaura reaction has been developed specifically for unprotected ortho-bromoanilines, using boronic esters to introduce a range of benzyl, alkyl, aryl, and heteroaromatic groups. nih.gov This demonstrates the compound's utility in creating complex biaryl structures, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net For instance, the intermediate 6-bromo-4-phenylquinazolin-2(1H)-one, derived from 2-amino-5-bromobenzonitrile, readily undergoes Suzuki coupling with various boronic acids under microwave conditions, enabling rapid diversification and the synthesis of a library of biaryl-containing compounds. scirp.org

Table 2: Carbocyclic System Construction via Suzuki-Miyaura Coupling

| Aryl Halide | Coupling Partner | Product Type | Catalyst System | Reference |

| Unprotected ortho-bromoanilines | Various boronic esters (benzyl, alkyl, aryl) | Substituted biaryls | CataCXium A Pd G3 | nih.gov |

| 6-Bromo-4-phenylquinazolin-2(1H)-one | Various boronic acids | Biaryl-substituted quinazolinones | Pd catalyst, microwave | scirp.org |

| 2-Bromobenzonitrile | p-Tolylboronic acid | o-Tolyl benzonitrile (B105546) (OTBN) | Palladium catalyst | researchgate.net |

| Cyano-substituted aryl halides | Arenes | Biaryls | Cs₂CO₃ (promoter), no transition-metal catalyst | thieme-connect.com |

Functional Group Transformations and Derivatizations

The reactivity of the functional groups on the this compound ring allows for a variety of transformations to produce a diverse range of derivatives. The amino group is a primary site for such modifications.

Reactions at the Amino Moiety

The primary amino group is nucleophilic and can readily participate in reactions to form N-substituted products, expanding the molecular diversity accessible from this starting material.

Acylation Reactions for N-Substituted Product Formation

The amino group of this compound can undergo standard acylation reactions with acylating agents like acyl chlorides or acid anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an N-substituted amide derivative. These transformations are fundamental in organic synthesis for modifying the electronic properties of the aromatic ring or for installing protecting groups. Recently, visible-light-induced decarboxylative arylations of α-keto acids have emerged as a modern method to synthesize acylated heterocycle derivatives under mild conditions, a strategy potentially applicable to derivatives of this compound. diva-portal.org

Amination Reactions in Cross-Coupling Frameworks

The carbon-bromine bond of this compound is susceptible to C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.org This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a wide range of amines, amides, or related nitrogen nucleophiles. google.com This methodology is a powerful tool for synthesizing more complex aniline (B41778) derivatives and nitrogen-containing heterocycles. google.com

In addition to palladium, nickel-catalyzed cross-coupling aminations have been developed that efficiently couple aryl halides with weak nitrogen nucleophiles, including anilines and sulfonamides, via nickelaelectrocatalysis under mild conditions. rsc.org These reactions tolerate a broad scope of substrates, including electron-deficient anilines, showcasing a versatile and complementary approach for synthesizing diverse N-containing compounds from precursors like this compound. rsc.org

Transformations at the Bromine Moiety

The bromine atom in this compound is susceptible to various substitution and coupling reactions, making it a prime site for molecular elaboration.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aryl halides. In this reaction, a nucleophile displaces the halide on the aromatic ring. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubbyjus.com These groups stabilize the intermediate Meisenheimer complex, a key step in the addition-elimination mechanism. pressbooks.pub While the nitrile group provides some activation, the amino group is electron-donating, which can make SNAr reactions less favorable compared to rings with strongly deactivating groups like nitro functions.

Despite this, SNAr reactions can be employed. For instance, the displacement of the bromide with various nucleophiles such as amines or alkoxides can be achieved, often requiring specific reaction conditions to drive the substitution. The general applicability of SNAr is evident in the synthesis of various building blocks where a fluoro, chloro, or bromo group is displaced by a nucleophile. fluorochem.co.uk

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is particularly relevant for transforming the bromine moiety of this compound. acs.orgmdpi.com This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines.

Research has shown that the choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. semanticscholar.orgresearchgate.net For example, palladium complexes with specialized phosphine (B1218219) ligands, such as XantPhos, or N-heterocyclic carbene (NHC) ligands are often employed. mdpi.comsemanticscholar.org These reactions are typically carried out in the presence of a base, like sodium tert-butoxide, and in an inert solvent. mdpi.com The versatility of the Buchwald-Hartwig amination has been demonstrated in the synthesis of complex molecules, including those with pharmaceutical applications. acs.orgarkat-usa.org

| Aryl Halide Substrate | Amine Coupling Partner | Catalyst/Ligand System | Base | Solvent | Reported Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromobenzonitrile derivative | p-Anisidine | Pd catalyst | Not specified | Toluene | 82 (gram scale) | arkat-usa.org |

| Halo-1,2,4-triazole | 2-Bromo-4-cyanophenyl halide | (THP-Dipp)Pd(cinn)Cl | NaOtBu | 1,4-Dioxane | 55-75 | |

| (Het)aryl halides | 5-Amino-1,2,3-triazoles | (THP-Dipp)Pd(cinn)Cl | NaOtBu | 1,4-Dioxane | High | mdpi.com |

Ullmann-Type Coupling Reactions

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides to form biaryls, has evolved into a versatile method for forming carbon-heteroatom bonds, often referred to as Ullmann-type reactions. nih.govorganic-chemistry.org These reactions are particularly useful for the N-arylation of amines, azoles, and other nitrogen nucleophiles, as well as for the synthesis of diaryl ethers. organic-chemistry.orgbeilstein-journals.orggrafiati.com

In the context of this compound, Ullmann-type couplings provide a valuable alternative to palladium-catalyzed methods. These reactions typically employ a copper(I) salt, such as CuI, often in the presence of a ligand and a base. thieme-connect.com The use of ligands like amino acids or 1,10-phenanthroline (B135089) can facilitate the reaction under milder conditions. nih.govgrafiati.com Copper-catalyzed N-arylation has been successfully used in the synthesis of various heterocyclic systems, including quinazolines, starting from 2-bromobenzonitrile derivatives. thieme-connect.comnih.gov

| Aryl Halide Substrate | Nucleophile | Copper Source | Ligand (if any) | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromobenzonitriles | Amidines or Guanidine | CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | DMF | 4-Aminoquinazolines | thieme-connect.com |

| Aryl Halides | N-Heterocycles | CuI | Acylhydrazine-type | Not specified | Not specified | N-Aryl heterocycles | nih.gov |

| 2-Halobenzonitriles | Hydrazine carboxylic esters | CuBr | None | Not specified | Not specified | 3-Aminoindazoles | acs.org |

Nitrile Group Reactivity and Cyclization Pathways

The nitrile group of this compound is a key functional group that can participate in various cycloaddition and cyclization reactions to form heterocyclic rings.

Cycloaddition Reactions for Heterocycle Formation (e.g., [3+2] azide-nitrile cycloaddition for tetrazoles from related nitriles)

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a well-established method for the synthesis of 5-substituted 1H-tetrazoles. nih.govresearchgate.netajgreenchem.com Tetrazoles are important heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids. ajgreenchem.com This reaction can be promoted by various catalysts, including cobalt(II) complexes and silica (B1680970) sulfuric acid. nih.govnih.gov The nitrile group acts as the dipolarophile, reacting with the azide, which serves as the 1,3-dipole.

While direct examples using this compound are not extensively detailed in the provided context, the general reactivity of benzonitriles in these cycloadditions is well-documented. nih.govajgreenchem.comnih.gov The reaction typically involves heating the nitrile with sodium azide in a suitable solvent, often with a catalyst to improve efficiency and yield. ajgreenchem.comnih.gov Another related cycloaddition is the reaction of nitrile ylides, generated photochemically from vinyl azides, with dipolarophiles to form five-membered heterocycles. beilstein-journals.org

Intramolecular Cyclization to Fused Heterocycles (e.g., quinazolines, quinazolinones, pyranones)

The juxtaposition of the amino and nitrile groups on the benzene (B151609) ring of this compound and its derivatives facilitates intramolecular cyclization reactions to form fused heterocyclic systems.

Quinazolines and Quinazolinones: Quinazolines and their oxidized counterparts, quinazolinones, are a prominent class of nitrogen-containing heterocyles with a broad spectrum of biological activities. rsc.orgacs.orguob.edu.ly A common synthetic strategy involves the reaction of 2-aminobenzonitriles with various reagents to construct the second heterocyclic ring. For example, 2-aminobenzonitriles can react with carbon dioxide, often catalyzed by systems like DBU coupled with an ionic liquid, to form quinazolinones. rsc.orgnih.gov In some cases, the reaction can proceed in water at elevated temperatures without a catalyst. researchgate.net Furthermore, copper-catalyzed cascade reactions of 2-bromobenzonitriles with amidines can yield 4-aminoquinazolines through a sequence of Ullmann coupling followed by intramolecular nucleophilic attack on the nitrile. thieme-connect.com Acid-mediated [4+2] annulation reactions of 2-aminobenzonitriles with N-benzyl cyanamides also provide a route to 2-amino-4-iminoquinazolines. mdpi.com

Pyranones: The synthesis of dibenzo[b,d]pyranones can be achieved from 2-bromobenzonitrile derivatives through a sequence involving a nucleophilic radical substitution (SRN1) reaction. This involves the o-arylation of a phenolate (B1203915) by the bromobenzonitrile, followed by an acid-catalyzed lactonization to form the pyranone ring system. epfl.ch

| Starting Material | Reagent/Conditions | Product | Key Transformation | Reference |

|---|---|---|---|---|

| 2-Aminobenzonitriles | CO₂, DBU/[Bmim][OAc], 60 °C | Quinazolinones | Intramolecular Cyclization | rsc.orgnih.gov |

| 2-Aminobenzonitrile | CO₂, H₂O, 160 °C | Quinazoline-2,4(1H,3H)-dione | Intramolecular Cyclization | researchgate.net |

| 2-Bromobenzonitriles | Amidines, CuI, K₂CO₃, DMF | 4-Aminoquinazolines | Ullmann Coupling/Cyclization | thieme-connect.com |

| o-Bromobenzonitrile | Phenolates, irradiation, then SiO₂ | Dibenzo[b,d]pyranones | SRN1 Arylation/Lactonization | epfl.ch |

| 2-Aminobenzonitriles | N-Benzyl cyanamides, HCl | 2-Amino-4-iminoquinazolines | [4+2] Annulation | mdpi.com |

Reactions with Ester Derivatives (e.g., Oxalic Acid Dimethyl Ester)

The reaction of aminobenzonitriles with ester derivatives is a key transformation in organic synthesis. While specific literature on the reaction of this compound with oxalic acid dimethyl ester is not prevalent, studies on the closely related isomer, 2-Amino-5-bromobenzonitrile, show that it reacts with oxalic acid dimethyl ester to yield 5-Bromo-N-methylanthranilonitrile. This type of condensation reaction between an amino group and an ester is fundamental for constructing more complex molecular frameworks. In a related context, the reaction of 2-aminobenzonitriles with ynones in the presence of a base like potassium t-butoxide leads to the formation of multisubstituted 4-aminoquinolines, demonstrating the utility of the amino group in cyclization reactions. researchgate.net

Advanced Synthetic Protocols and Efficiency Studies

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yields and minimizing side reactions. For syntheses involving bromobenzonitrile derivatives, several factors are typically investigated. For instance, in the synthesis of 4-aminoquinolines from 2-aminobenzonitriles, screening of various bases and solvents showed that using potassium t-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) at 100°C provided the best results. researchgate.net Similarly, the optimization of palladium-catalyzed cross-coupling reactions involving 4-bromobenzonitrile (B114466) has been achieved by systematically varying the catalyst, ligand, and base. For nickel-catalyzed reactions, parameters such as the choice of ligand, base, solvent mixture, and even the light source in photoredox catalysis are critical for achieving high yields and enantioselectivity. researchgate.net

A study on the synthesis of quinazolinediones from 2-aminobenzonitriles and CO2 illustrates a typical optimization process. The effects of temperature, CO2 pressure, reaction time, and the amount of catalyst were systematically varied to find the optimal conditions. researchgate.net

Table 1: Optimization of Quinazolinedione Synthesis from a Substituted 2-Aminobenzonitrile and CO₂

| Entry | Substituent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | H | 18 | 93 |

| 2 | 4,5-di-MeO | 48 | 80 |

| 3 | 4-Cl | 39 | 84 |

| 4 | 5-Br | 48 | 88 |

Data adapted from a study on the synthesis of quinazoline-2,4(1H,3H)-diones in water. researchgate.net

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical intermediates and final products to reduce environmental impact. A notable green approach is the use of water as a solvent. For example, the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide has been successfully carried out in water, in some cases without any catalyst, which presents a significant environmental advantage over using organic solvents. researchgate.net

Microwave-assisted synthesis is another key green chemistry technique that often leads to shorter reaction times, reduced energy consumption, and higher yields. mdpi.com This method has been effectively used to prepare 4-aminoquinoline (B48711) derivatives from substituted 2-aminobenzonitriles with yields of up to 95%. mdpi.com Other green strategies applicable to aminobenzonitrile synthesis include the use of inexpensive and non-toxic catalysts, such as iron(III) catalysts, and developing one-pot reactions to minimize waste and improve efficiency. acs.orgpatsnap.com

Catalytic Systems and Their Development (e.g., transition metal catalysis, organocatalysis)

Catalytic systems are fundamental to the modern synthesis and functionalization of molecules like this compound. The bromo and amino groups on the ring are ideal handles for various transition-metal-catalyzed cross-coupling reactions.

Transition Metal Catalysis:

Palladium (Pd) Catalysis: Palladium catalysts are widely used for reactions such as Suzuki and Buchwald-Hartwig couplings. The Suzuki coupling enables the formation of C-C bonds, for instance, by coupling the bromo-substituent with various boronic acids to introduce new aryl groups. nih.gov The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for forming C-N bonds, which can be used to couple amines with the aryl bromide. mdpi.com Palladium-catalyzed carbonylative cyclization reactions involving 2-bromobenzonitriles have also been developed to synthesize complex heterocyclic structures like isoindolo[1,2-b]quinazoline-10,12-diones. mdpi.com

Nickel (Ni) Catalysis: Nickel catalysts, often used in conjunction with photoredox catalysts, are effective for C(sp³)–H functionalizations and cross-electrophile couplings involving bromobenzonitrile derivatives. researchgate.net

Copper (Cu) Catalysis: Copper salts can catalyze coupling and condensation cascade processes. For example, CuBr has been used to catalyze the reaction of 2-halobenzonitriles with hydrazine derivatives to form substituted 3-aminoindazoles.

Organocatalysis: While transition metals are common, organocatalysis offers a metal-free alternative. For instance, the conversion of 2-aminobenzonitriles and CO₂ into quinazolinediones can be promoted by organic bases like choline (B1196258) hydroxide (B78521) or catalyzed by alcohol amines. researchgate.net

Multi-step Synthetic Sequences for Complex Targets

The trifunctional nature of this compound, possessing amino, bromo, and nitrile groups, makes it an exceptionally valuable building block for the multi-step synthesis of complex molecular targets, particularly in medicinal chemistry.

One example is the synthesis of 1,2-dihydroquinazolin-2-one derivatives, which have shown activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness. nih.gov The synthesis starts with 2-amino-5-bromobenzonitrile, where the nitrile group undergoes a Grignard addition, followed by cyclization. The bromo group is then used as a handle for a subsequent Suzuki coupling to introduce further diversity into the molecule. nih.gov

Table 2: Exemplary Multi-step Synthesis from a Bromobenzonitrile Derivative

| Step | Starting Material | Reaction | Product | Key Transformation |

|---|---|---|---|---|

| 1 | 2-Amino-5-bromobenzonitrile | Grignard reaction with R¹MgBr, then trap with ClC(O)OMe | 6-bromo-4-R¹-quinazolin-2(1H)-one | Nitrile addition and cyclization |

| 2 | 6-bromo-4-R¹-quinazolin-2(1H)-one | Suzuki coupling with R²B(OH)₂ | 6-R²-4-R¹-quinazolin-2(1H)-one | C-C bond formation |

Based on the synthetic approach described for quinazolinone analogs. nih.gov

Furthermore, this compound can serve as a precursor for creating even more functionalized intermediates. For example, a nucleophilic substitution reaction can replace the bromine atom, followed by transformations of the amino and nitrile groups to build complex heterocyclic systems. Its use in the synthesis of precursors for aggregation-induced emission (AIE) luminogens and other advanced materials also highlights its versatility.

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering precise insights into the hydrogen and carbon framework of the molecule.

One-dimensional NMR spectroscopy, including Proton (¹H) and Carbon-13 (¹³C) NMR, is fundamental for verifying the identity and purity of 5-Amino-2-bromobenzonitrile and for tracking its transformation into more complex products. cdnsciencepub.com

In the ¹H NMR spectrum, the molecule is expected to show distinct signals for its aromatic and amine protons. The three protons on the benzene (B151609) ring are chemically non-equivalent and will appear as multiplets in the aromatic region of the spectrum. Their specific chemical shifts and splitting patterns are dictated by the electronic effects of the bromo, amino, and cyano substituents. The two protons of the primary amine (-NH₂) group typically appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. Seven unique carbon signals are expected: one for the nitrile carbon (C≡N), and six for the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents; for instance, the carbon atom bonded to the bromine (C-Br) is significantly affected. In synthetic chemistry, comparing the NMR spectra of a starting material like this compound with that of the reaction product allows researchers to confirm that a desired chemical transformation has occurred. muni.cz

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on established NMR principles and data from analogous structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~7.5 - 6.8 | m (multiplet) | Signals corresponding to the three aromatic protons (H-3, H-4, H-6). |

| ¹H | ~4.5 - 5.5 | br s (broad singlet) | Signal for the two amine (-NH₂) protons. |

| ¹³C | ~115 - 120 | s (singlet) | Nitrile carbon (C≡N). |

| ¹³C | ~100 - 150 | s (singlet) | Six distinct signals for the aromatic carbons. |

Two-Dimensional NMR Techniques for Connectivity Assignments (e.g., COSY, HSQC)

To resolve structural ambiguities, especially in complex molecules derived from this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those on adjacent carbons. For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons, confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly bonded. columbia.edu An HSQC spectrum of this compound would definitively link each aromatic proton signal to its corresponding aromatic carbon signal, which is invaluable for unambiguous assignment of the ¹³C NMR spectrum. columbia.edu Edited HSQC can further provide information on the number of attached protons (CH, CH₂, CH₃). columbia.edu

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for identifying the key functional groups within this compound. The presence of the amine (-NH₂), nitrile (-C≡N), and carbon-bromine (C-Br) groups gives rise to characteristic absorption bands in the IR spectrum. researchgate.net The N-H stretching vibrations of the primary amine typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The nitrile group's C≡N triple bond stretch results in a sharp, intense absorption at approximately 2220-2260 cm⁻¹. nih.gov The C-Br stretch appears at lower frequencies, typically in the fingerprint region below 700 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 nih.gov |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Bending (out-of-plane) | 690 - 900 |

| Carbon-Bromine | C-Br Stretch | 500 - 700 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the C≡N stretch is also Raman active and often produces a strong signal. jchps.com Furthermore, the symmetric "breathing" modes of the benzene ring are typically prominent in the Raman spectrum, contributing to a unique "molecular fingerprint" that can be used for identification. researchgate.net The combination of FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational properties. jchps.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₅BrN₂), the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 mass units (e.g., m/z 196 and 198). cdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides an extremely accurate mass measurement of the molecular ion, typically to four or more decimal places. nih.govnih.gov This high precision allows for the unambiguous determination of the molecular formula, confirming that the measured mass corresponds to C₇H₅BrN₂ and not another combination of atoms with a similar nominal mass. This is a critical step in the characterization of newly synthesized compounds. beilstein-journals.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Note |

| Molecular Formula | C₇H₅BrN₂ | |

| Calculated Exact Mass [M(C₇H₅⁷⁹BrN₂)] | 195.9636 Da | Based on the most abundant isotopes. |

| Calculated Exact Mass [M(C₇H₅⁸¹BrN₂)] | 197.9616 Da | |

| Isotopic Pattern | M⁺ and M+2 peaks | Appears as a pair of peaks with ~1:1 intensity ratio. |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

A relevant example is the structural analysis of a silver(I) complex involving the positional isomer, 4-amino-2-bromobenzonitrile (B1268555). Researchers have synthesized and characterized a complex with the formula Ag(L)₂, where L represents 4-amino-2-bromobenzonitrile. researchgate.net The single-crystal X-ray diffraction study of this derivative, designated as complex 4 , revealed its solid-state architecture.

The analysis demonstrated that complex 4 crystallizes in the monoclinic system with a C2/c space group. researchgate.net In this structure, the silver(I) ion is coordinated by two nitrogen atoms from the cyano groups and two nitrogen atoms from the amino groups of four distinct 4-amino-2-bromobenzonitrile ligands. This coordination results in a distorted tetrahedral geometry around the silver center. researchgate.net The nitrate (B79036) ion acts as a counter-ion and is not directly coordinated to the metal center. researchgate.net Such structural elucidation is vital for understanding the coordination chemistry of aminobromobenzonitrile derivatives and how they self-assemble in the solid state.

The detailed crystallographic data obtained from this study are summarized in the interactive table below.

Interactive Data Table: Crystallographic Data for Ag(4-amino-2-bromobenzonitrile)₂ (Complex 4)

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀AgBrN₄O₃ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 18.123(4) |

| b (Å) | 9.876(2) |

| c (Å) | 9.987(2) |

| α (°) | 90 |

| β (°) | 108.12(3) |

| γ (°) | 90 |

| Volume (ų) | 1700.1(6) |

| Z | 4 |

| Data sourced from a study on a silver(I) complex of 4-amino-2-bromobenzonitrile, a positional isomer. researchgate.net |

This detailed structural information is fundamental for correlating the molecular structure with the macroscopic properties of the material. For instance, understanding the packing of molecules in the crystal lattice can provide insights into the material's stability, solubility, and polymorphism. In the context of pharmaceutical or materials science research, such precise structural knowledge is critical for rational drug design and the engineering of new materials with desired properties.

Computational Chemistry and Theoretical Investigations of 5 Amino 2 Bromobenzonitrile and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. und.edu It is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. This is achieved by optimizing the molecular structure to find the minimum energy conformation on the potential energy surface. atlantis-press.com

For aromatic compounds similar to 5-Amino-2-bromobenzonitrile, DFT methods such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) are commonly paired with basis sets like 6-311++G(d,p). researchgate.netderpharmachemica.comnih.gov This combination has proven effective in calculating structural parameters (bond lengths, bond angles) and vibrational frequencies. researchgate.netresearchgate.net The results of these calculations can be compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy to validate the computational model. atlantis-press.comresearchgate.net Studies on related benzonitrile (B105546) derivatives have shown good agreement between calculated and experimental vibrational spectra, confirming the accuracy of the optimized geometries. derpharmachemica.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) provide significant insights into the molecule's properties. wuxibiology.com

HOMO Energy: A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity in reactions with electrophiles.

LUMO Energy: A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity in reactions with nucleophiles. wuxibiology.com

HOMO-LUMO Gap (ΔE): The energy gap is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This gap is also associated with intramolecular charge transfer (ICT), where electron density moves from the donor part of the molecule (often associated with the HOMO) to the acceptor part (associated with the LUMO). derpharmachemica.com

For substituted benzonitriles, the HOMO is often localized on the benzene (B151609) ring and the amino group, while the LUMO may be distributed over the cyano group and the ring. This distribution facilitates charge transfer from the electron-donating amino group to the electron-withdrawing cyano group upon electronic excitation.

Table 1: Representative Frontier Orbital Energies and Properties

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.8 eV | Indicates electron-accepting capability |

Note: The values presented are representative for similar bromo-amino substituted aromatic compounds and serve as an illustrative example.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. wikipedia.orgresearchgate.net This analysis is particularly useful for understanding hyperconjugative interactions, which contribute to molecular stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. mdpi.com The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.netresearchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like nitrogen and the π-electron system of the aromatic ring. walisongo.ac.id

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (like the amino group).

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the cyano group and the amino group due to their lone pairs, as well as over the π-system of the benzene ring. Positive potential (blue) would be expected around the hydrogen atoms of the amino group. This visualization helps in predicting how the molecule will interact with other reagents or biological receptors. researchgate.netresearchgate.net

Prediction of Reactivity, Reaction Mechanisms, and Transition States

Computational chemistry is instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. By combining insights from FMO theory, NBO analysis, and MEP maps, researchers can identify the most probable sites for chemical reactions.

For instance, the MEP map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) centers. The HOMO and LUMO distributions indicate which parts of the molecule are involved in electron donation and acceptance. wuxibiology.com For this compound, the amino group and the aromatic ring are potential sites for electrophilic substitution, while the carbon atom of the cyano group could be a site for nucleophilic attack.

Computational Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

In a docking study involving a derivative of this compound, the compound would be placed into the active site of a target protein. A scoring function is then used to calculate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A more negative binding energy generally indicates a more stable and favorable interaction. nih.gov

The results of a docking simulation provide detailed information about the specific interactions between the ligand and the protein's amino acid residues. These can include:

Hydrogen bonds: Typically involving the amino group or the nitrogen of the cyano group.

Hydrophobic interactions: Involving the benzene ring.

Halogen bonds: Involving the bromine atom.

Studies on similar bromo-amino aromatic compounds have shown that they can form stable complexes with protein targets, with specific amino acid residues like lysine, phenylalanine, and tryptophan often involved in the binding. nih.govd-nb.info This information is critical for designing more potent and selective inhibitors or modulators of protein function.

Exploration of Thermodynamic Properties

Theoretical studies on substituted benzonitrile derivatives consistently employ quantum chemical methods to predict their thermodynamic characteristics. For instance, investigations into aminobenzonitrile isomers and other substituted benzene derivatives have successfully utilized ab initio and DFT methods to calculate geometries, vibrational frequencies, and various thermodynamic parameters. researchgate.net These computational approaches allow for a systematic exploration of how the nature and position of substituents on the benzene ring influence the molecule's energetic landscape.

The stability of different isomers can be compared by examining their calculated enthalpies of formation (ΔHf), entropies (S), and Gibbs free energies of formation (ΔGf). Generally, a lower enthalpy of formation indicates greater energetic stability. The entropy term accounts for the degree of disorder in the system, and the Gibbs free energy combines these two factors to predict the spontaneity of processes. For di-substituted benzenes like this compound, the relative positions of the amino and bromo groups will significantly impact these thermodynamic values due to electronic and steric effects.

To illustrate the typical thermodynamic data obtained from such computational studies, the following tables present hypothetical, yet representative, values for isomers of aminobromobenzonitrile, calculated at a standard temperature of 298.15 K. These values are based on trends observed in computational studies of substituted benzonitriles.

Table 1: Calculated Thermodynamic Properties of Aminobromobenzonitrile Isomers

| Compound | Enthalpy of Formation (ΔHf) (kJ/mol) | Entropy (S) (J/mol·K) | Gibbs Free Energy of Formation (ΔGf) (kJ/mol) |

| 2-Amino-3-bromobenzonitrile | 185.3 | 360.2 | 292.7 |

| 2-Amino-4-bromobenzonitrile | 180.1 | 358.9 | 287.1 |

| 2-Amino-5-bromobenzonitrile (B185297) | 178.5 | 359.5 | 285.8 |

| 4-Amino-2-bromobenzonitrile (B1268555) | 182.7 | 361.0 | 290.3 |

| This compound | 175.2 | 358.1 | 282.0 |

Note: These values are illustrative and intended to represent typical results from DFT calculations.

Table 2: Contributions to Thermodynamic Properties for this compound

| Property | Contribution | Value |

| Zero-Point Energy | (kJ/mol) | |

| Vibrational | 250.8 | |

| Enthalpy | (kJ/mol) | |

| Translational | 4.1 | |

| Rotational | 4.1 | |

| Vibrational | 260.5 | |

| Entropy | (J/mol·K) | |

| Translational | 175.3 | |

| Rotational | 120.7 | |

| Vibrational | 62.1 | |

| Heat Capacity (Cv) | (J/mol·K) | |

| Translational | 12.5 | |

| Rotational | 12.5 | |

| Vibrational | 95.3 |

Note: These values are illustrative and based on typical outputs from computational thermochemistry studies.

Applications and Translational Research of 5 Amino 2 Bromobenzonitrile Derivatives

Medicinal Chemistry and Drug Discovery Scaffolds

The utility of 5-amino-2-bromobenzonitrile and its isomers as foundational structures in the development of novel therapeutic agents is well-documented. The presence of multiple reactive sites on the molecule enables the construction of complex molecular architectures, leading to the discovery of potent and selective modulators of various biological targets.

Development of Receptor Tyrosine Kinase (RTK) Inhibitors with Anticancer Activity

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a crucial role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival. nih.gov Dysregulation of RTK signaling is a hallmark of many types of cancer, making them important targets for anticancer drug development. nih.gov Small molecule inhibitors that target the ATP-binding site of RTKs have emerged as a major class of targeted cancer therapies.

The aminobenzonitrile core structure is a key pharmacophore in a number of potent RTK inhibitors. While direct synthesis from this compound is not extensively documented in publicly available literature, the analogous compound 2-amino-5-bromobenzonitrile (B185297) serves as a precursor in the synthesis of multi-targeted RTK inhibitors. These inhibitors are designed to target multiple RTKs simultaneously, which can be an effective strategy to overcome drug resistance and improve therapeutic outcomes.

| Target RTK Family | Example Inhibitor Scaffold | Therapeutic Application |

| EGFR | Gefitinib, Erlotinib | Non-small cell lung cancer |

| VEGFR, PDGFR | Sorafenib, Lenvatinib | Hepatocellular carcinoma |

| Multiple RTKs | Foretinib | Various solid tumors |

Exploration of Bioisosteric Replacements in Drug Design (e.g., tetrazole as carboxylic acid surrogate, amide mimetics)

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, pharmacokinetic profile, or reducing its toxicity. drughunter.comnih.govbaranlab.orgresearchgate.netu-tokyo.ac.jp This approach is particularly useful for optimizing lead compounds into clinical candidates.

The nitrile group of this compound can be a key site for bioisosteric modification. For instance, it can be converted into a tetrazole ring, which is a well-established non-classical bioisostere of a carboxylic acid. drughunter.com Tetrazoles often exhibit similar acidity to carboxylic acids but can offer advantages in terms of metabolic stability and cell permeability. drughunter.com

Similarly, the amine and nitrile groups can be elaborated into various amide mimetics. Heterocyclic rings such as triazoles, imidazoles, and oxadiazoles (B1248032) can be synthesized to mimic the hydrogen bonding properties of amides while offering improved metabolic stability and pharmacokinetic profiles. drughunter.com These modifications can be crucial for transforming a biologically active molecule into a viable drug.

| Original Functional Group | Bioisosteric Replacement | Potential Advantages |

| Carboxylic Acid | 5-Substituted-1H-tetrazole | Increased lipophilicity, improved metabolic stability |

| Amide | Triazoles, Oxadiazoles, Imidazoles | Enhanced metabolic stability, improved pharmacokinetic profile |

| Phenyl Ring | Pyridine (B92270), Thiophene | Altered electronic properties, potential for new interactions |

Synthesis of Ligands for Specific Biological Targets (e.g., Neurotensin (B549771) Receptor 1, Toll-like Receptor 4)

The this compound scaffold is a valuable starting point for the synthesis of ligands targeting specific biological receptors.

Neurotensin Receptor 1 (NTSR1):

The neurotensin receptor 1 (NTSR1) is a G protein-coupled receptor (GPCR) that is implicated in a variety of physiological and pathological processes, including pain perception, regulation of dopamine (B1211576) pathways, and the growth of some cancers. nih.gov The development of selective NTSR1 ligands is therefore of significant interest for therapeutic applications.

Research has demonstrated the use of the isomeric 2-amino-5-bromobenzonitrile in the synthesis of potent and selective allosteric modulators of NTSR1. nih.govacs.org The synthesis involves an initial acylation of the amino group, followed by cyclization to form a quinazoline (B50416) core. The bromine atom then serves as a handle for further functionalization through cross-coupling reactions to introduce side chains that are crucial for receptor binding and modulation. nih.govacs.org

Toll-like Receptor 4 (TLR4):

Development of Anti-malarial Agents (via quinoline (B57606) derivatives)

Malaria remains a major global health problem, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the continuous development of new antimalarial agents. nih.gov Quinoline-based compounds, such as chloroquine (B1663885) and quinine, have been the cornerstone of antimalarial therapy for decades. nih.govnih.govresearchgate.netresearchgate.netmdpi.com

The this compound scaffold can serve as a precursor for the synthesis of novel quinoline derivatives. The amino and nitrile groups can be utilized in cyclization reactions to construct the quinoline ring system. The bromine atom provides a convenient point for introducing various substituents to explore structure-activity relationships and optimize antimalarial potency while potentially overcoming existing resistance mechanisms. The development of new quinoline-based antimalarials is a promising strategy to combat this devastating disease. nih.govnih.govresearchgate.netresearchgate.netmdpi.com

Research into Antibiotic Resistance Inhibitors (e.g., β-lactamase inhibitors)

The rise of antibiotic resistance is a critical threat to global public health. nih.govmdpi.comnih.govwikipedia.orgbiomedpharmajournal.org One of the major mechanisms of resistance to β-lactam antibiotics, such as penicillins and cephalosporins, is the production of β-lactamase enzymes by bacteria, which inactivate the antibiotic. nih.govmdpi.comnih.govwikipedia.orgbiomedpharmajournal.org The co-administration of a β-lactam antibiotic with a β-lactamase inhibitor is a clinically successful strategy to overcome this resistance.

The development of novel, potent, and broad-spectrum β-lactamase inhibitors is an ongoing research priority. The this compound scaffold can be envisioned as a starting material for the synthesis of new classes of non-β-lactam β-lactamase inhibitors. The versatile chemistry of this starting material allows for the creation of diverse molecular shapes and functionalities that could potentially bind to and inhibit β-lactamase enzymes.

Materials Science Applications

Currently, there is limited information available in the public domain regarding the specific applications of this compound derivatives in materials science. However, the structural features of this compound suggest potential for its use as a monomer or a precursor in the synthesis of novel polymers or functional materials. The presence of the nitrile group could be exploited for polymerization reactions or for post-polymerization modifications. The aromatic ring and the potential for hydrogen bonding through the amino group could contribute to desirable thermal and mechanical properties in resulting materials. Further research is needed to explore the potential of this compound and its derivatives in the field of materials science.

Polymer Chemistry: Synthesis of Poly(2-cyano-para-aniline) and Related Conjugated Systems

Derivatives of this compound are valuable monomers for the synthesis of specialized aromatic polyamides, which are known for their high thermal stability and mechanical strength. While direct polymerization of this compound is not the common route, it can be chemically modified into diamine monomers essential for polycondensation reactions. For instance, the bromine atom can be replaced by another amino group to yield 2-cyano-1,4-phenylenediamine. This diamine is a key monomer for producing polyamides such as poly(2-cyano-1,4-phenylene terephthalamide).

The synthesis of such polyamides is typically achieved through a polycondensation reaction with a dicarboxylic acid, like terephthalic acid. The presence of the cyano (-CN) group on the polymer backbone significantly influences the polymer's properties. It disrupts the close packing of polymer chains, which can increase solubility in organic solvents, a desirable trait for processing. Furthermore, the strong polar nature of the cyano group can enhance interchain interactions, contributing to the material's thermal and mechanical properties.

The general synthetic approach for these polyamides involves reacting the cyano-substituted diamine with a diacid chloride or using phosphorylation-assisted polycondensation methods. These methods allow for the formation of high molecular weight polymers under relatively mild conditions. The resulting polymers are part of a class of materials known as aramids, which are noted for their exceptional strength-to-weight ratio.

| Polymer Name | Monomers | Key Properties |

| Poly(2-cyano-1,4-phenylene terephthalamide) | 2-cyano-1,4-phenylenediamine, Terephthalic acid | High thermal stability, improved solubility, high mechanical strength |

| Aromatic Polyamides | Cyano-containing diamines, Aromatic dicarboxylic acids | Heat resistance, chemical resistance, good processability |

Organic Semiconductor Research and Structure-Property Relationships

The incorporation of cyano groups into conjugated polymer systems is a key strategy in the development of organic semiconductors. The cyano group is a strong electron-withdrawing group, and its presence on a polymer backbone can significantly lower the energy levels of the frontier molecular orbitals (LUMO and HOMO). This tuning of electronic properties is crucial for creating n-type organic semiconductors, which are essential for the fabrication of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Polymers derived from this compound would be expected to exhibit interesting electronic and optical properties. The combination of the electron-donating amino group and the electron-withdrawing cyano group on the same monomer unit can create a "push-pull" electronic structure. This structure can lead to a reduced bandgap and facilitate intramolecular charge transfer, which are desirable characteristics for organic electronic materials. mdpi.com

The structure-property relationships in such polymers are a key area of research. The position and density of the cyano groups along the polymer chain, as well as the nature of the co-monomers used in polymerization, would have a profound impact on the final properties of the material. For example, increasing the cyano group content is expected to enhance the electron-accepting nature of the polymer. The bromine atom also offers a site for further functionalization through cross-coupling reactions, allowing for the synthesis of a wide variety of conjugated polymers with tailored properties.

| Functional Group | Electronic Effect | Impact on Polymer Properties |

| Cyano (-CN) | Strongly electron-withdrawing | Lowers LUMO/HOMO levels, enhances n-type character, can increase polarity |

| Amino (-NH2) | Electron-donating | Raises HOMO level, can facilitate charge transport |

| Bromo (-Br) | Electron-withdrawing (inductive), provides reactive site | Allows for post-polymerization functionalization, influences solubility |

Research in Coordination Chemistry for Ligand Development

This compound possesses two potential coordination sites for metal ions: the nitrogen atom of the amino group and the nitrogen atom of the nitrile group. This makes it a versatile ligand for the synthesis of coordination complexes and metal-organic frameworks (MOFs). The ability of aminobenzonitrile isomers, such as 4-aminobenzonitrile (B131773), to form stable complexes with a variety of transition metals has been well-documented. rsc.orgresearchgate.net

In these complexes, the aminobenzonitrile ligand can coordinate to a metal center in several ways. It can act as a monodentate ligand, binding through either the amino or the nitrile nitrogen. More commonly, it functions as a bridging ligand, connecting two metal centers and leading to the formation of one-, two-, or three-dimensional coordination polymers. rsc.org The specific coordination mode is influenced by several factors, including the nature of the metal ion, the counter-anion present, and the solvent used during synthesis. rsc.org

For example, with cadmium ions, 4-aminobenzonitrile has been shown to form coordination polymers with varying dimensionalities depending on the anion used (e.g., iodide, bromide, nitrate). rsc.org It is expected that this compound would exhibit similar coordination behavior, with the added influence of the bromine atom, which could participate in halogen bonding to further stabilize the crystal structure. The development of new ligands like this is crucial for creating novel materials with applications in catalysis, gas storage, and sensing.

| Metal Ion | Anion | Resulting Structure with 4-Aminobenzonitrile |

| Cadmium(II) | Iodide | 1D Coordination Polymer rsc.org |

| Cadmium(II) | Bromide | 3D Coordination Polymer rsc.org |

| Cadmium(II) | Nitrate (B79036) | 2D Coordination Polymer rsc.org |

| Zinc(II) | Perchlorate | 1D Polymeric Chains researchgate.net |

Agrochemical and Dye Synthesis as Versatile Intermediates

Aminobenzonitrile compounds are recognized as important intermediates in the synthesis of a wide range of organic molecules, including those used in the agrochemical and dye industries. patsnap.com The presence of multiple reactive functional groups in this compound makes it a valuable precursor for creating complex molecular architectures.

In agrochemical synthesis, heterocyclic compounds are of immense importance, with a large number of commercial pesticides containing at least one heterocyclic ring. nih.gov this compound can serve as a starting material for the synthesis of various nitrogen-containing heterocycles. The amino and cyano groups can be utilized in cyclization reactions to form rings, while the bromine atom can be used to introduce other functionalities through cross-coupling reactions. The development of new and effective crop protection agents is a continuous process, and versatile intermediates like this compound play a key role in this innovation. nbinno.com

In the dye industry, primary aromatic amines are fundamental for the production of azo dyes, which constitute the largest class of synthetic colorants. nih.gov The synthesis of azo dyes involves a two-step process: diazotization and coupling. The primary amino group of this compound can be converted into a diazonium salt by reacting it with nitrous acid at low temperatures. organic-chemistry.org This highly reactive diazonium salt can then be coupled with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo dye. nih.govunb.ca The specific color of the resulting dye is determined by the molecular structure of both the diazonium salt and the coupling component. The presence of the bromo and cyano substituents on the this compound-derived portion of the dye would influence its shade, fastness, and other properties. These dyes, often classified as disperse dyes, are used for coloring synthetic fabrics like polyester. ftstjournal.comiosrjournals.org

| Application Area | Key Reaction | Role of this compound |

| Agrochemicals | Heterocyclic ring formation, Cross-coupling | Precursor for active ingredients |

| Dyes (Azo Dyes) | Diazotization followed by Azo coupling | Diazonium component precursor |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of 5-Amino-2-bromobenzonitrile Derived Scaffolds for Enhanced Activity

The core structure of this compound offers multiple points for chemical modification to enhance biological activity. The amino group can be acylated, alkylated, or used as a nucleophile in ring-forming reactions. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for various heterocyclic rings.

While specific research on the systematic modification of this compound for enhanced activity is not extensively detailed in publicly available literature, the principles can be inferred from studies on analogous structures. For instance, the nicotinonitrile scaffold, a related cyanopyridine structure, is a key component in several marketed drugs, including the kinase inhibitors bosutinib and neratinib, highlighting the value of the cyano- and amino-substituted aromatic core in drug design. ekb.eg

Similarly, studies on other bromo-substituted aromatic compounds in medicinal chemistry provide a roadmap for potential modifications. For example, the development of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones as anticancer agents demonstrates how the bromine atom can be a key feature in a pharmacophore, with modifications to other parts of the molecule leading to potent and selective compounds. mdpi.com In another example, the synthesis of 5-bromoindole-2-carboxylic acid derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors underscores the importance of the bromo-substituted indole core in achieving potent anticancer activity. nih.gov These examples suggest that systematic modifications of the this compound scaffold, by targeting its reactive handles, hold significant potential for the discovery of novel therapeutic agents.

Correlation of Structural Variations with Biological Activity

The biological activity of derivatives of this compound is intrinsically linked to their three-dimensional structure and the electronic properties of their substituents. By systematically altering the structure and observing the corresponding changes in biological activity, a structure-activity relationship (SAR) can be established. This relationship provides crucial insights into how the molecule interacts with its biological target.

| Compound | R1 (at Amino Group) | R2 (at Bromo Position via Cross-Coupling) | IC50 (µM) |

|---|---|---|---|

| 1a | -H | -Phenyl | 15.2 |

| 1b | -Acetyl | -Phenyl | 10.5 |

| 1c | -H | -4-Fluorophenyl | 8.7 |

| 1d | -Acetyl | -4-Fluorophenyl | 5.1 |

| 1e | -H | -3-Pyridyl | 12.8 |

| 1f | -Acetyl | -3-Pyridyl | 9.3 |

This table is for illustrative purposes to demonstrate the concept of SAR and is not based on experimentally verified data for this compound derivatives.

From this hypothetical data, one could infer that acetylation of the amino group (R1) generally leads to a modest increase in potency. Furthermore, the introduction of a 4-fluorophenyl group at the R2 position results in a more significant enhancement of activity compared to an unsubstituted phenyl or a 3-pyridyl group. This suggests that both the electronic nature and the steric bulk of the substituents play a crucial role in the compound's biological effect.

Elucidation of Key Pharmacophores and Structural Motifs

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of key pharmacophores and structural motifs is essential for the rational design of new drugs. For derivatives of this compound, the key pharmacophoric features would depend on the specific biological target.

Given the prevalence of the aminobenzonitrile scaffold in kinase inhibitors, a likely pharmacophore for this class of drugs would involve:

A hydrogen bond donor: The amino group can act as a hydrogen bond donor, interacting with key residues in the hinge region of the kinase ATP-binding pocket.

An aromatic ring system: The benzene (B151609) ring can form pi-stacking or hydrophobic interactions with aromatic residues in the active site.

A hydrogen bond acceptor or a linker point: The nitrile group can act as a hydrogen bond acceptor or be chemically transformed to link to other molecular fragments that occupy different regions of the binding site.

A vector for substitution: The bromine atom provides a vector for introducing substituents that can probe for additional binding pockets and enhance selectivity and potency.

Pharmacophore modeling studies on various anticancer agents have demonstrated the importance of specific arrangements of these features for potent activity. nih.gov While a specific pharmacophore model for a this compound-based inhibitor has not been published, the known binding modes of other kinase inhibitors containing similar fragments strongly suggest the importance of these structural motifs.

Impact of Substituent Effects on Material Properties

The electronic and photophysical properties of organic molecules can be finely tuned by the introduction of different substituents on an aromatic core. This principle of structure-property relationship (SPR) is central to the design of new materials for applications in electronics, photonics, and sensing.

The this compound scaffold possesses both electron-donating (amino) and electron-withdrawing (nitrile and bromo) groups, creating an intrinsic electronic push-pull system. The nature and position of these and any additional substituents can significantly impact the material properties of its derivatives.

Photophysical Properties: The introduction of various substituents can alter the absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes of the molecule. For instance, studies on meso-substituted BODIPY and pterin derivatives have shown that the electronic nature of the substituents can cause significant shifts in their photophysical properties. mdpi.comnih.gov By analogy, strategic modification of the this compound core could lead to the development of novel fluorescent probes or photoactive materials.

Non-linear Optical (NLO) Properties: The push-pull nature of the scaffold is a common feature in molecules with high NLO activity. Further enhancement of this push-pull character through the introduction of stronger donor or acceptor groups could lead to materials with significant second-order NLO responses.

Liquid Crystalline Properties: The rigid core of this compound, when appended with long alkyl or alkoxy chains, could give rise to liquid crystalline behavior. The nature and length of these chains would influence the mesophase type and the transition temperatures.

While specific experimental data on the material properties of this compound derivatives are scarce, the fundamental principles of substituent effects on aromatic systems provide a clear framework for the rational design of new materials based on this versatile scaffold. ashp.org

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Derivatization Efficiency

The derivatization of 5-Amino-2-bromobenzonitrile is central to its utility. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig amination reactions, while the amino group can undergo a variety of condensation and acylation reactions. wikipedia.orgwikipedia.org Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems to exploit these reactive sites.

Palladium-based catalysts have been instrumental in forming C-C and C-N bonds. mdpi.com The evolution of the Buchwald-Hartwig amination, for instance, has seen the development of several generations of catalyst systems, each offering broader substrate scope and milder reaction conditions. wikipedia.orgresearchgate.net Future work will likely involve creating catalysts that are more resistant to poisoning by functional groups, operate at lower temperatures, and utilize more environmentally benign metals, such as copper or nickel. acsgcipr.orgnih.govorganic-chemistry.org For example, copper-catalyzed C-H amidation reactions using nitriles as an amino source represent a move towards more sustainable methodologies. nih.govrsc.org The development of nanocatalysts also offers a promising avenue for enhancing the synthesis of complex derivatives like quinolines. acs.orgnih.gov

| Catalyst Type | Ligand Class | Key Reaction Type | Potential for Novelty with this compound |

|---|---|---|---|

| Palladium-based | Biaryl Phosphines (e.g., SPhos, XPhos) | Suzuki, Buchwald-Hartwig Amination | Improving yields and functional group tolerance for coupling at the bromo- position. wikipedia.orgrsc.org |

| Copper-based | N/O-based ligands | Ullmann Condensation, C-H Amination | Lower cost, greener alternative to palladium for C-N and C-O bond formation. nih.govrsc.org |

| Nickel-based | N-Heterocyclic Carbenes (NHCs) | Hydrocyanation, Cross-coupling | Catalyzing reactions involving the nitrile group or offering alternative reactivity for the bromo- group. organic-chemistry.org |

| Nanocatalysts (e.g., Pd, Cu NPs) | Supported on various materials | Various Cross-Couplings | Enhanced reactivity, selectivity, and catalyst recyclability for greener synthesis of derivatives. nih.govrsc.org |

Integration into Automated Synthesis Platforms and High-Throughput Screening

The demand for rapid synthesis and screening of large compound libraries in drug discovery and materials science has driven the development of automated synthesis platforms. nih.govresearchgate.net Small, functionalized building blocks like this compound are ideal candidates for these systems. Its distinct reactive handles allow for its incorporation into combinatorial synthesis workflows to quickly generate a diverse set of molecules.

Future research will focus on adapting reaction conditions developed for this compound to be compatible with automated platforms, which often utilize flow chemistry or microfluidic systems. This integration would enable the on-demand synthesis of novel derivatives for high-throughput screening (HTS) campaigns. For instance, libraries of compounds derived from this scaffold could be rapidly screened for biological activity against various targets. The development of robust, user-friendly approaches, such as using pre-packed reagent capsules, can accelerate the creation of these compound libraries. researchgate.net

Advanced Applications in Nanotechnology and Sensor Development

The structural motifs that can be synthesized from this compound, such as quinolines and benzimidazoles, have intriguing photophysical properties that make them suitable for applications in nanotechnology and sensor development. acs.orgtandfonline.com

Nanotechnology : Quinoline (B57606) derivatives are being explored for their use in creating innovative materials with unique electronic and biological properties. acs.orgresearchgate.net The fusion of a benzene (B151609) and pyridine (B92270) ring in the quinoline structure provides a platform for developing organic ligands and materials for nanomedicine. acs.orgnih.govwikipedia.org